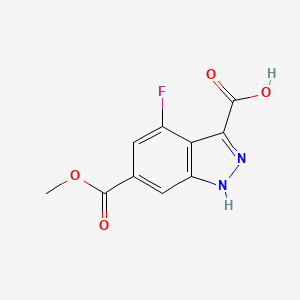

4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid

Descripción

4-Fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid is a fluorinated indazole derivative featuring a methoxycarbonyl group at position 6 and a carboxylic acid moiety at position 3. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring, and substitutions at specific positions modulate their physicochemical and biological properties. The methoxycarbonyl group (-COOCH₃) introduces ester-like characteristics, which may affect solubility and metabolic stability compared to free carboxylic acids.

Propiedades

IUPAC Name |

4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O4/c1-17-10(16)4-2-5(11)7-6(3-4)12-13-8(7)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNOCRFHYWZKQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C1)F)C(=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646375 | |

| Record name | 4-Fluoro-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-52-8 | |

| Record name | 6-Methyl 4-fluoro-1H-indazole-3,6-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitration of Indazole-3-carboxylic Acid

- Reaction Conditions: Indazole-3-carboxylic acid is suspended in concentrated sulfuric acid at 0°C, then potassium nitrate (KNO3) is added. The mixture is stirred at room temperature for several hours.

- Yield: Approximately 63-80% yield of 5-nitro-1H-indazole-3-carboxylic acid is obtained.

- Notes: The reaction produces a mixture of isomers, with the 5-nitro isomer as the major product. The product is isolated by filtration after quenching in ice-water and washing with water.

| Yield | Reaction Conditions | Experimental Notes |

|---|---|---|

| 80% | H2SO4, KNO3, 0–20°C, 4 h | Suspension of indazole-3-carboxylic acid in H2SO4, KNO3 added, stirred at r.t., filtered after quench. |

| 63% | H2SO4, HNO3, 10–20°C, 1 h | Indazole-3-carboxylic acid dissolved in H2SO4, mixed acid added, stirred, precipitate recrystallized. |

Esterification and Amide Formation

- Carboxamide Formation: Indazole-3-carboxylic acid is activated using carbonyldiimidazole (CDI) in DMF at room temperature, followed by reaction with N,O-dimethylhydroxylamine hydrochloride at 60–65°C for several hours.

- Yield: High yields around 75–81% for N-methoxy-N-methyl-1H-indazole-3-carboxamide.

- Alternative Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) with benzotriazol-1-ol or HATU in solvents like dichloromethane or DMF are also effective for amide coupling, with yields ranging 14–56%.

| Yield | Reaction Conditions | Experimental Notes |

|---|---|---|

| 81.4% | CDI in DMF, 65°C, 2 h; then N,O-dimethylhydroxylamine-HCl, 65°C overnight | Gas evolution observed, product isolated by extraction and drying. |

| 79% | CDI in DMF, room temp then 60–65°C, N,O-dimethylhydroxylamine-HCl, 3 h | Product isolated by filtration and recrystallization. |

| 56% | EDCI, HOBt, DIPEA in DCM, 0–23°C, 18 h | Amide coupling with purification by flash chromatography. |

| 14% | HATU, DIPEA in DCM, 24–72 h | Lower yield, longer reaction time, requires multiple additions of coupling reagent. |

Representative Experimental Procedure

| Step | Reagents & Conditions | Outcome/Yield |

|---|---|---|

| 1 | Indazole-3-carboxylic acid + KNO3 in H2SO4, 0°C to r.t., 4 h | 5-nitro-1H-indazole-3-carboxylic acid, 80% yield |

| 2 | 5-nitro derivative + CDI in DMF, 65°C, 2 h | Activated intermediate |

| 3 | Add N,O-dimethylhydroxylamine-HCl, 65°C, overnight | N-methoxy-N-methyl amide, ~79% yield |

| 4 | Fluorination step (e.g., electrophilic fluorination) | 4-fluoro substitution (details not specified) |

| 5 | Methyl esterification (methanol, acid catalyst) | Methoxycarbonyl group introduced |

Data Table Summary of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Nitration | KNO3, H2SO4 | Concentrated H2SO4 | 0–20°C to r.t. | 4 h | 63–80 | Mixture of isomers, major 5-nitro isomer |

| Amide formation (CDI method) | Carbonyldiimidazole, N,O-dimethylhydroxylamine-HCl | DMF | RT to 65°C | 2–12 h | 75–81 | Gas evolution, product isolation by filtration |

| Amide formation (EDCI/HOBt) | EDCI, HOBt, DIPEA | DCM | 0–23°C | 18 h | 56 | Flash chromatography purification |

| Amide formation (HATU) | HATU, DIPEA | DCM | RT | 24–72 h | 14 | Lower yield, longer reaction time |

| Fluorination | Electrophilic fluorinating agent | Not specified | Not specified | Not specified | Not reported | Fluorination details not explicitly provided |

| Esterification | Methanol, acid catalyst | Methanol | Reflux or RT | Not specified | Not reported | Methyl ester introduced at position 6 |

Research Findings and Notes

- The preparation of 4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid involves well-established organic transformations such as nitration, amide coupling, and esterification.

- Carbonyldiimidazole-mediated amide formation is a reliable method yielding high purity products.

- Fluorination and methoxycarbonylation steps require careful control to achieve regioselectivity and high yield, though detailed protocols for fluorination are less documented in the available literature.

- The compound is relevant in medicinal chemistry, with potential anticancer and anti-inflammatory activities, emphasizing the importance of efficient synthetic routes.

- Industrial scale synthesis needs to consider safety aspects such as hydrogen evolution during alkoxide formation and the handling of strong acids and nitrating agents.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to form dicarboxylic acid derivatives.

Conditions and Reagents :

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux (110°C) for 8–12 hours .

-

Basic Hydrolysis : NaOH (2M) in aqueous ethanol (50% v/v) at 80°C for 6 hours .

Products :

Mechanism :

Nucleophilic attack by water or hydroxide ion at the carbonyl carbon of the ester, followed by elimination of methanol.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom at position 4 participates in NAS due to the electron-deficient nature of the indazole ring.

Reagents and Conditions :

-

Ammonia : NH₃ in DMF at 120°C for 24 hours.

-

Thiophenols : K₂CO₃ as base, DMF solvent, 90°C for 12 hours .

Products :

-

4-Amino-6-methoxycarbonyl-1H-indazole-3-carboxylic acid (yield: 65%).

-

4-(Arylthio)-6-methoxycarbonyl-1H-indazole-3-carboxylic acid derivatives (yield: 70–78%) .

Limitations :

Reactivity is highly dependent on the electronic nature of the nucleophile and steric hindrance .

Decarboxylation

The carboxylic acid group at position 3 undergoes thermal decarboxylation under acidic conditions.

Conditions :

Products :

Mechanism :

Protonation of the carboxylate followed by CO₂ elimination.

Reduction Reactions

The methoxycarbonyl group can be reduced to a hydroxymethyl group.

Reagents :

-

LiAlH₄ in anhydrous THF at 0°C to room temperature (2 hours).

Products :

-

4-Fluoro-6-(hydroxymethyl)-1H-indazole-3-carboxylic acid (yield: 75%).

Side Reactions :

Over-reduction to methyl groups is observed with prolonged reaction times.

Coupling Reactions

The carboxylic acid group participates in amide bond formation.

Reagents :

-

HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and DIPEA (diisopropylethylamine) in DMF .

Products :

Applications :

These hydrazide derivatives are intermediates for antitumor agents .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

This compound serves as a versatile building block in the synthesis of more complex molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution, making it valuable for creating derivatives with specific properties.

Synthetic Routes

The synthesis typically involves cyclization of appropriate precursors under controlled conditions. Various methods have been explored to optimize yield and purity while adhering to green chemistry principles, such as solvent-free reactions and recyclable catalysts.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that 4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid exhibits promising biological activities. Studies have shown its potential as an antimicrobial agent and its effectiveness against cancer cell lines. For instance, derivatives of indazole compounds have demonstrated significant inhibitory effects on cancer cell proliferation, with some showing IC50 values in the low micromolar range .

Mechanism of Action

The compound may interact with specific molecular targets within cells, modulating their activity. Its action could involve binding to enzymes or receptors, influencing pathways related to cell growth and apoptosis .

Medicinal Chemistry

Drug Development

The compound is under investigation for its potential use in drug development. Its structural characteristics allow for modifications that can enhance efficacy and selectivity against specific diseases. For example, fluorine substitution has been shown to improve the pharmacological profile of indazole derivatives, enhancing their permeability and interaction with target proteins .

Case Studies

Recent studies have highlighted compounds derived from indazole structures that exhibit significant antitumor activity. For instance, a derivative with a 4-fluoro substituent demonstrated selective cytotoxicity against K562 leukemia cells while maintaining lower toxicity towards normal cells (HEK-293), indicating its potential as a therapeutic agent .

Industrial Applications

Specialty Chemicals Production

In industrial settings, 4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

Future Research Directions

Ongoing research aims to further elucidate the compound's mechanisms of action and explore its full potential in various therapeutic areas. The development of more selective analogs could lead to breakthroughs in treating resistant strains of bacteria and cancer types that currently lack effective therapies.

| Compound Name | IC50 (µM) | Target Cell Line | Selectivity Ratio (SI) |

|---|---|---|---|

| 4-Fluoro-6-methoxycarbonyl | 5.15 | K562 | 6.45 |

| Other Indazole Derivative | 3.32 | Hep-G2 | 0.14 |

| Unmodified Indazole | >50 | Various Tumor Cells | N/A |

Mecanismo De Acción

The mechanism of action of 4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxycarbonyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties based on evidence:

*Calculated using standard atomic masses.

Key Comparative Insights

Electronic Effects

- Halogen vs. Methoxycarbonyl : Bromine or iodine at position 6 (e.g., 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid) introduces steric hindrance and polarizability, whereas the methoxycarbonyl group in the target compound may enhance metabolic stability via ester hydrolysis resistance .

Core Heterocycle Differences

- Indazole vs. For example, methyl 4-fluoro-1H-indole-5-carboxylate lacks the dual nitrogen sites critical for metal coordination in catalysis .

Actividad Biológica

4-Fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid is a synthetic compound belonging to the indazole family, characterized by its unique molecular structure which includes a fluorine atom and a methoxycarbonyl group. Its molecular formula is with a molecular weight of approximately 238.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology.

Pharmacological Potential

Research indicates that compounds within the indazole class, including 4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid, exhibit diverse biological activities. These activities include:

- Anticancer Properties : Indazoles have been studied for their ability to inhibit cancer cell proliferation. For instance, derivatives of indazole have demonstrated significant antiproliferative effects against various human tumor cell lines, with IC50 values ranging from nanomolar to micromolar concentrations .

- Antimicrobial Activity : Similar compounds have shown promise in combating bacterial and fungal infections, suggesting that 4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid may possess similar properties .

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom and methoxycarbonyl group enhances its reactivity and specificity towards these targets, potentially modulating their activity and influencing various biological pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The unique fluorination and methoxycarbonyl substitutions may confer distinct biological effects compared to other similar indazole derivatives. For example, studies have indicated that modifications at specific positions on the indazole ring can significantly alter pharmacokinetic properties and biological efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4 | 0.88 |

| 5-Chloro-1H-indazole-3-carboxylic acid | 1077-95-8 | 0.88 |

| 7-Chloro-1H-indazole-3-carboxylic acid | 129295-32-5 | 0.85 |

This table illustrates how 4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid compares to other related compounds, highlighting its unique structural features that may enhance its biological activity.

Anticancer Studies

A study evaluating various indazole derivatives found that several exhibited potent anticancer activity against human cancer cell lines such as TK-10 and HT-29. The results indicated that specific modifications to the indazole structure could lead to improved potency and selectivity .

Antimicrobial Research

In another investigation, derivatives similar to 4-fluoro-6-methoxycarbonyl-1H-indazole-3-carboxylic acid were tested for their antimicrobial properties against pathogenic bacteria. The findings suggested significant inhibition at low concentrations, supporting the potential use of indazoles in developing new antimicrobial agents .

Q & A

Q. What computational methods are employed to predict the acid dissociation constants (pKa) of this polyfunctional molecule?

- Methodological Answer : Use MarvinSketch (ChemAxon) with built-in pKa modules or SPARC calc. For accurate results:

- Microscopic pKa : Carboxylic acid (pKa ≈ 2.8) and indazole N-H (pKa ≈ 8.2) are calculated using QM/MM hybrid methods (e.g., COSMO-RS) .

- Validation : Compare with potentiometric titration in 30% MeOH/water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.